molecular formula C25H22ClFN6O3 B12412143 KRAS G12C inhibitor 30

KRAS G12C inhibitor 30

Cat. No.: B12412143
M. Wt: 508.9 g/mol
InChI Key: FYTIAUJXQNHTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

The KRAS G12C mutation is a significant oncogenic driver found predominantly in non-small cell lung cancer (NSCLC) and other malignancies. The development of KRAS G12C inhibitors has revolutionized the treatment landscape for patients with this mutation. Among these inhibitors, KRAS G12C inhibitor 30 has emerged as a promising candidate, demonstrating unique biological activity that warrants detailed exploration.

KRAS proteins function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation alters this cycling, leading to persistent activation and oncogenic signaling. KRAS G12C inhibitors, including inhibitor 30, selectively bind to the GDP-bound form of KRAS, thereby inhibiting its activity. This selective binding is crucial as it allows for targeted disruption of KRAS signaling pathways while minimizing effects on wild-type RAS proteins.

Comparative Potency and Efficacy

In preclinical studies, this compound has shown substantial potency compared to existing inhibitors. The following table summarizes the IC50 values for various KRAS G12C inhibitors:

Inhibitor IC50 (nM)
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6

These results indicate that this compound exhibits a significantly lower IC50 value, suggesting higher potency in inhibiting active KRAS compared to its predecessors .

Preclinical Studies

In vitro studies using NSCLC cell lines harboring the KRAS G12C mutation have demonstrated that inhibitor 30 effectively reduces cellular levels of active KRAS in a dose-dependent manner. For instance, treatment with inhibitor 30 resulted in a rapid depletion of active KRAS within hours, even in the presence of growth factors, which is a notable advancement over earlier generation inhibitors .

Clinical Insights

Early-phase clinical trials have begun to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Initial results indicate promising systemic activity across various dose cohorts, with objective response rates comparable to or exceeding those observed with sotorasib and adagrasib .

Case Study: Patient Response

A case study involving a patient with heavily pre-treated NSCLC showed a significant reduction in tumor size following treatment with this compound. The patient had previously failed multiple lines of therapy but exhibited a partial response after two cycles of treatment, highlighting the potential for this compound in refractory cases .

Resistance Mechanisms

Despite the efficacy of KRAS G12C inhibitors, resistance mechanisms remain a challenge. Studies have shown that some tumors develop secondary mutations or activate alternative signaling pathways that bypass KRAS dependency. Combination therapies targeting these pathways are currently under investigation to enhance the overall therapeutic efficacy of KRAS G12C inhibitors .

Properties

Molecular Formula

C25H22ClFN6O3

Molecular Weight

508.9 g/mol

IUPAC Name

N-[3-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-7-4-8-16(13-15)31-11-6-12-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)9-5-10-19(17)27/h3-5,7-10,13H,1,6,11-12,14H2,2H3,(H,28,34)

InChI Key

FYTIAUJXQNHTOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC(=C5)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.